Lower Computed Lipophilicity vs. Aryl-Substituted Analogs Suggests Improved Aqueous Solubility
The target compound exhibits a computed XLogP3 of 1.2 [1], which is markedly lower than the predicted lipophilicity of common aryl-substituted analogs such as N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide (estimated XLogP3 > 2.5) and the thiophen-2-yl variant (estimated XLogP3 > 2.0) . This difference is driven by the ethoxyacetamide group, which introduces additional polarity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | m-tolyl analog (est. XLogP3 > 2.5); thiophen-2-yl analog (est. XLogP3 > 2.0) |
| Quantified Difference | Target compound is at least 0.8 log units more hydrophilic than the closest aryl analog |
| Conditions | Computed by XLogP3 algorithm, PubChem |
Why This Matters
A lower logP value often correlates with better aqueous solubility and reduced non-specific binding, which can be critical for achieving reliable dose-response curves in biochemical and cellular assays.
- [1] PubChem. (2026). Compound Summary for CID 45558983, 2-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide. National Center for Biotechnology Information. View Source
